BMS-2

Descripción general

Descripción

Aplicaciones Científicas De Investigación

BMS-2 tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:

Química: Se utiliza como un compuesto modelo para estudiar la inhibición de la tirosina cinasa y sus efectos en varias reacciones químicas.

Biología: Se emplea en estudios celulares para comprender el papel de las tirosina cinasas en la señalización celular y el crecimiento.

Medicina: Se investiga por sus potenciales efectos terapéuticos en el tratamiento de enfermedades como el cáncer, donde las tirosina cinasas juegan un papel crucial.

Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a las tirosina cinasas.

Mecanismo De Acción

BMS-2 ejerce sus efectos inhibiendo la actividad de las tirosina cinasas, específicamente Met, Flt-3 y VEGFR2. Estas cinasas están involucradas en varias vías de señalización que regulan el crecimiento celular, la diferenciación y la angiogénesis. Al inhibir estas cinasas, this compound interrumpe estas vías, lo que lleva a una reducción de la proliferación celular y la angiogénesis .

Análisis Bioquímico

Biochemical Properties

BMS-2 interacts with various enzymes, proteins, and other biomolecules. It has been reported to exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFR1, 2, and 3) . The nature of these interactions involves the binding of this compound to these receptors, thereby inhibiting their activity.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Furthermore, this compound significantly inhibits the migration and invasion of 4T1 cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the MET kinase. Upon binding, it inhibits the kinase’s activity, thereby affecting downstream signaling pathways such as PI3K/AKT, JAK/STAT, Ras/MAPK, SRC, and Wnt/β-catenin .

Temporal Effects in Laboratory Settings

Based on its potent inhibitory activity against FGFR1, 2, and 3 , it can be inferred that this compound may have long-term effects on cellular function.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de BMS-2 implica múltiples pasos, comenzando con la preparación de la estructura central de piridinocarboxamida. Los pasos clave incluyen:

Formación del anillo de piridina: Esto se logra típicamente a través de una reacción de ciclización que involucra precursores apropiados.

Introducción del grupo fluorofenilo: Este paso implica una reacción de sustitución donde un grupo fluorofenilo se introduce en el anillo de piridina.

Unión del grupo pirrolo[2,3-B]piridin-4-iloxi: Esto se realiza a través de una reacción de eterificación, donde el grupo pirrolo[2,3-B]piridin-4-iloxi se une al anillo fenilo.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica:

Optimización de las condiciones de reacción: Parámetros como la temperatura, la presión y la elección del solvente se optimizan para maximizar el rendimiento y la pureza.

Uso de reactores de flujo continuo: Estos reactores permiten un mejor control sobre las condiciones de reacción y pueden manejar mayores volúmenes de reactivos.

Procesos de purificación: Se emplean técnicas como la cristalización, la cromatografía y la recristalización para purificar el producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

BMS-2 experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: This compound puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Reactivos como los halógenos y los nucleófilos se utilizan comúnmente en reacciones de sustitución.

Principales Productos

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, como sus óxidos, formas reducidas y derivados sustituidos .

Comparación Con Compuestos Similares

Compuestos Similares

Motesanib: Otro inhibidor de la tirosina cinasa que se dirige a VEGFR, PDGFR y Kit.

Sunitinib: Inhibe múltiples tirosina cinasas, incluyendo VEGFR, PDGFR y Kit.

Sorafenib: Se dirige a las cinasas RAF, VEGFR y PDGFR.

Unicidad

BMS-2 es único en su inhibición específica de Met, Flt-3 y VEGFR2, lo que lo convierte en una herramienta valiosa en la investigación centrada en estas cinasas particulares. Su alta potencia y selectividad lo distinguen de otros inhibidores de la tirosina cinasa .

Propiedades

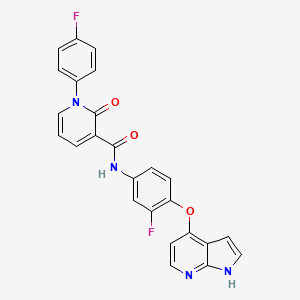

IUPAC Name |

1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16F2N4O3/c26-15-3-6-17(7-4-15)31-13-1-2-19(25(31)33)24(32)30-16-5-8-22(20(27)14-16)34-21-10-12-29-23-18(21)9-11-28-23/h1-14H,(H,28,29)(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSFXHDOLBYWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)OC3=C4C=CNC4=NC=C3)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16F2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610618 | |

| Record name | 1-(4-Fluorophenyl)-N-{3-fluoro-4-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888719-03-7 | |

| Record name | 1-(4-Fluorophenyl)-N-{3-fluoro-4-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cryopreservation affect the adherent layer of human long-term bone marrow cultures (HLTBMC)?

A1: Cryopreservation has been shown to impair the proliferation of stromal cells in the adherent layer of HLTBMC. This is evidenced by a decrease in cells positive for CGA-7, HHF-35, and BMS-1 markers in the adherent layer of frozen-thawed bone marrow samples. []

Q2: What is the significance of BMS-1 in studying stromal cells?

A2: BMS-1 is a monoclonal antibody that reacts with stromal cell lysosomes, making it a useful marker for characterizing these cells in HLTBMC. []

Q3: Does cryopreservation affect the expression of fibronectin in HLTBMC?

A3: No, the expression of fibronectin, detected using the BMS-2 monoclonal antibody, remains unchanged in the adherent layer of HLTBMC following cryopreservation. []

Q4: What is the significance of particle bombardment as a gene transfer technique?

A4: Particle bombardment is a versatile gene transfer technique that offers advantages over other methods, including the ability to transform cell lines that have been challenging to transfect using traditional approaches. []

Q5: How does particle bombardment compare to other gene transfer techniques in terms of efficiency?

A5: Studies have shown that particle bombardment can achieve 50- to 240-fold higher levels of transient expression, measured by luciferase activity, compared to electroporation, lipofection, and diethylaminoethyl dextran. []

Q6: What cell lines have been successfully transformed using particle bombardment?

A6: Particle bombardment has facilitated the transformation of several murine cell lines, including preadipocytes (this compound), macrophages (J774), and transformed pre-B cells (38B9 and 70Z/3). []

Q7: How do activated T cells induce the production of matrix metalloproteinases (MMPs) in human monocytes?

A7: Activated T cells expressing high levels of CD40 ligand gp39 can stimulate the expression of mRNA and the production of MMPs in human monocytic cells. This activation is mediated through the gp39-CD40 counter receptor interaction. []

Q8: What is the role of this compound cells in studying MMP induction by activated T cells?

A8: this compound, a T cell line that expresses high levels of CD40 ligand gp39, has been used to investigate the interaction between T cells and monocytes, particularly the induction of MMPs. []

Q9: What is the effect of IFN-gamma on MMP induction by gp39?

A9: Pretreatment with IFN-gamma enhances the induction of MMPs by gp39 in the THP-1 human monocytic cell line, but not in peripheral blood monocytes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.